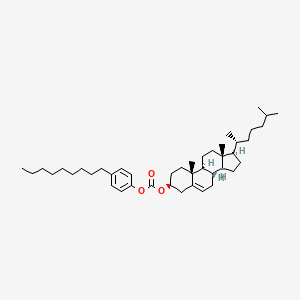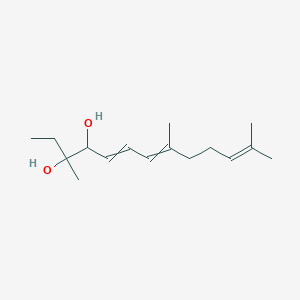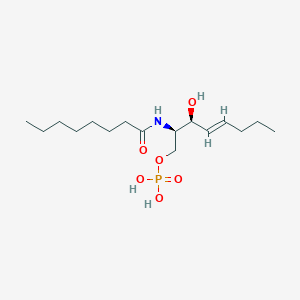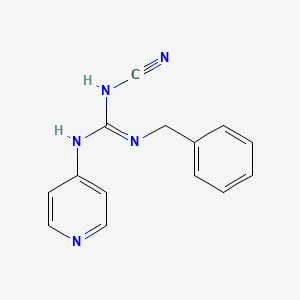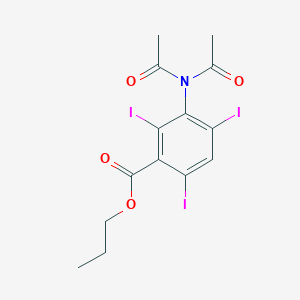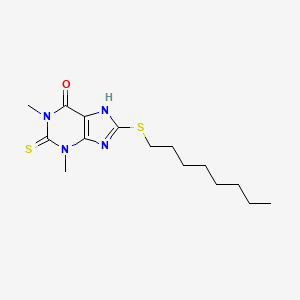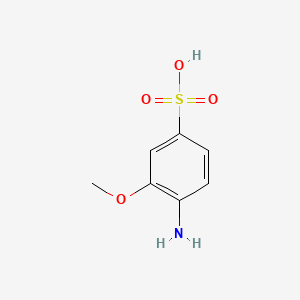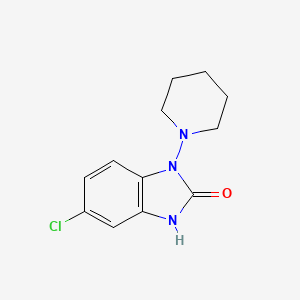
5-Chloro-2,3-dihydro-1-(piperidin-YL)1H-benzimidazole-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2,3-dihydro-1-(piperidin-YL)1H-benzimidazole-2-one is a chemical compound with the molecular formula C12H14ClN3O. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-dihydro-1-(piperidin-YL)1H-benzimidazole-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-nitroaniline with piperidine in the presence of a reducing agent such as iron powder or tin chloride. The reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,3-dihydro-1-(piperidin-YL)1H-benzimidazole-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzimidazole oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
5-Chloro-2,3-dihydro-1-(piperidin-YL)1H-benzimidazole-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-2,3-dihydro-1-(piperidin-YL)1H-benzimidazole-2-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes in pathogens. The compound’s ability to bind to DNA and interfere with replication and transcription processes also contributes to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-(4-piperidyl)-2-benzimidazolinone: A similar compound with comparable biological activities.
5-Chloro-1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one: Another related compound with similar chemical properties.
Uniqueness
5-Chloro-2,3-dihydro-1-(piperidin-YL)1H-benzimidazole-2-one stands out due to its unique combination of a chlorine atom and a piperidine ring, which enhances its biological activity and makes it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions also adds to its uniqueness .
Properties
Molecular Formula |
C12H14ClN3O |
|---|---|
Molecular Weight |
251.71 g/mol |
IUPAC Name |
6-chloro-3-piperidin-1-yl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C12H14ClN3O/c13-9-4-5-11-10(8-9)14-12(17)16(11)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2,(H,14,17) |
InChI Key |
XZCPIYIKPPBASX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)N2C3=C(C=C(C=C3)Cl)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


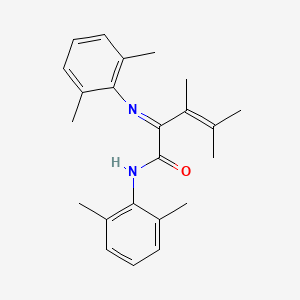

![3,5-Dichloro-2-[[[(phenylacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13811522.png)
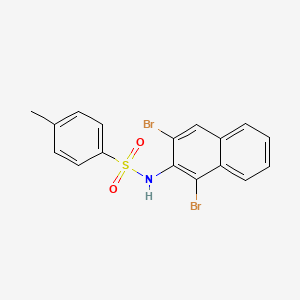

![9H-fluoren-2-amine,n,9-bis[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B13811541.png)
